Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate
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Overview
Description
Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 5th position and a prop-2-ynyloxy group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group is replaced by the prop-2-ynyloxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds with antibacterial or antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The presence of the fluorine atom and the prop-2-ynyloxy group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(prop-2-yn-1-yloxy)benzoate: Similar structure but lacks the fluorine atom at the 5th position.
Methyl 4-fluoro-3-(prop-2-ynyloxy)benzoate: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
Methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate is unique due to the specific positioning of the fluorine atom and the prop-2-ynyloxy group, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C11H9FO3 |
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Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 5-fluoro-2-prop-2-ynoxybenzoate |
InChI |
InChI=1S/C11H9FO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h1,4-5,7H,6H2,2H3 |
InChI Key |
ZJCCBEUXKSRGLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)OCC#C |
Origin of Product |
United States |
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